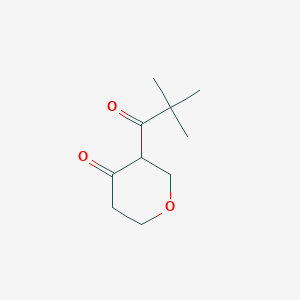

3-(2,2-Dimethylpropanoyl)oxan-4-one

Description

Significance of Tetrahydropyran-4-one Derivatives in Chemical Synthesis

Tetrahydropyran-4-one, also known as oxan-4-one, serves as a crucial intermediate in the creation of a wide array of organic compounds. Current time information in Bangalore, IN.chemicalbook.com Its structure is a key component in the development of various biologically active molecules and natural products. exlibrisgroup.com The reactivity of the ketone and the presence of the oxygen heteroatom allow for a multitude of chemical transformations, including nucleophilic additions, condensations, and ring-opening reactions. chemicalbook.com

Derivatives of tetrahydropyran-4-one are integral to medicinal chemistry. For instance, they form the scaffold of compounds investigated for their potential as histamine-3 receptor antagonists, which are relevant for treating cognitive disorders. Current time information in Bangalore, IN. The tetrahydropyran-4-one motif is also found in molecules with antimicrobial and antifungal properties. exlibrisgroup.com Synthetic chemists often utilize these derivatives in cycloaddition reactions to construct complex molecular architectures. chemicalbook.com A notable application is in the synthesis of spirocyclic systems, which are of interest in drug discovery. mdpi.com

The synthesis of substituted tetrahydropyran-4-ones has been a focus of methodological development in organic chemistry. Techniques such as the silyl (B83357) enol ether Prins cyclization have been developed to create highly substituted tetrahydropyran-4-ones with good stereocontrol. nih.govacs.org These methods are valuable for preparing chiral building blocks for the total synthesis of natural products.

Structural Context of 3-(2,2-Dimethylpropanoyl)oxan-4-one within Cyclic Ketones and Ethers

From a structural standpoint, this compound is a β-dicarbonyl compound, specifically a β-keto ketone, where one of the carbonyl groups is part of the oxane (tetrahydropyran) ring. The core structure is oxan-4-one , a six-membered ring containing an oxygen atom and a ketone at the 4-position. wikipedia.orgmatrix-fine-chemicals.com The substituent at the 3-position is a 2,2-dimethylpropanoyl group, commonly known as a pivaloyl or tert-butylcarbonyl group.

This substitution pattern places a bulky tert-butyl group adjacent to one of the carbonyls. The presence of two carbonyl groups in a 1,3-relationship introduces specific chemical properties. For instance, the proton on the carbon between the two carbonyls (the α-carbon) is expected to be significantly more acidic than in a simple ketone, leading to facile enolization. The steric bulk of the tert-butyl group would likely influence the conformational preference of the molecule and the stereochemical outcome of reactions at the adjacent carbonyl and the α-carbon.

The compound exists within the broader families of cyclic ketones and cyclic ethers. The ether linkage in the oxane ring is generally stable but can participate in reactions under acidic conditions. The ketone group is a site for a wide range of nucleophilic addition and condensation reactions. The interplay between these two functional groups, along with the influence of the pivaloyl substituent, defines the chemical reactivity and potential applications of this compound in organic synthesis.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16O3 |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

3-(2,2-dimethylpropanoyl)oxan-4-one |

InChI |

InChI=1S/C10H16O3/c1-10(2,3)9(12)7-6-13-5-4-8(7)11/h7H,4-6H2,1-3H3 |

InChI Key |

OVNARHOKFXPDNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C1COCCC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 2,2 Dimethylpropanoyl Oxan 4 One and Analogous Oxanone Structures

Approaches to the Oxan-4-one Ring System

The formation of the central oxan-4-one ring is a critical step in the synthesis of the target compound and its analogues. Key strategies involve the cyclization of acyclic precursors and the chemical modification of existing ring systems.

Construction via Cyclization Reactions

Intramolecular cyclization is a powerful method for constructing the tetrahydropyran-4-one skeleton. These reactions often involve the formation of a carbon-oxygen or a carbon-carbon bond to close the ring.

One common approach is the Prins cyclization, where a homoallylic alcohol reacts with an aldehyde in the presence of a catalyst to form a tetrahydropyran-4-ol derivative. organic-chemistry.org Subsequent oxidation of the hydroxyl group would then yield the desired oxan-4-one. Phosphomolybdic acid has been shown to be an effective catalyst for this transformation, proceeding with high cis-selectivity in aqueous media. organic-chemistry.org

Another strategy involves the intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins. Platinum-catalyzed versions of this reaction have demonstrated tolerance for a variety of functional groups, including esters like pivaloates, which are structurally related to the 2,2-dimethylpropanoyl group. organic-chemistry.org Similarly, lanthanide triflates can catalyze the intramolecular hydroalkoxylation of hydroxyalkenes. organic-chemistry.org

Radical cyclizations also offer a pathway to these ring systems. For instance, the cyclization of unsaturated alkyl halides can be catalyzed by nickel complexes to form various carbocycles and heterocycles, including oxacycles. organic-chemistry.org Furthermore, intramolecular iodo-aldol cyclizations of α-substituted enoate aldehydes and ketones can produce heterocyclic systems with a high degree of stereocontrol. organic-chemistry.org

The following table summarizes various cyclization strategies for the synthesis of tetrahydropyran (B127337) derivatives, which are precursors to oxan-4-ones.

| Cyclization Strategy | Reactants | Catalyst/Reagent | Product Type | Ref |

| Prins Cyclization | Homoallylic alcohol, Aldehyde | Phosphomolybdic acid | cis-Tetrahydropyran-4-ol | organic-chemistry.org |

| Intramolecular Hydroalkoxylation | γ- or δ-Hydroxy olefin | Platinum catalyst | Tetrahydropyran | organic-chemistry.org |

| Radical Cyclization | Unsaturated alkyl halide | NiCl₂·DME/Pybox complex, Zn | Oxacycle | organic-chemistry.org |

| Iodo-aldol Cyclization | α-Substituted enoate aldehyde/ketone | - | trans-Substituted heterocycle | organic-chemistry.org |

Transformations from Precursor Compounds

The oxan-4-one ring can also be synthesized by modifying pre-existing cyclic molecules. A notable example is the synthesis of tetrahydro-4H-pyran-4-one from 1,5-dichloropentan-3-one (B1296641). This method involves a cyclization step under reflux in the presence of water, phosphoric acid, and sodium dihydrogen phosphate. google.com The initial 1,5-dichloropentan-3-one can be prepared from the reaction of 3-chloropropionyl chloride and ethylene (B1197577) in the presence of aluminum chloride. google.com

In a different context, the synthesis of pyrano[2,3-d]pyrimidines, which contain a pyran ring, has been achieved through the condensation of chalcones with 2-thiobarbituric acid, followed by reductive desulfurization. clockss.org This highlights how pyran rings can be formed and subsequently modified.

Introduction of the 2,2-Dimethylpropanoyl Moiety

The 2,2-dimethylpropanoyl group (also known as a pivaloyl or tert-butylcarbonyl group) is a key feature of the target molecule. Its introduction is typically achieved through acylation or carbon-carbon bond-forming reactions.

Acylation Strategies

Direct acylation of a pre-formed oxan-4-one enolate at the C-3 position is a plausible and direct route. This would involve the use of a suitable pivaloylating agent, such as 2,2-dimethylpropanoyl chloride (pivaloyl chloride). molport.com The reaction would be carried out in the presence of a base to generate the enolate. The choice of base and reaction conditions would be crucial to control the regioselectivity of the acylation.

2,2-Dimethylpropanoyl chloride is a commercially available liquid that is soluble in various organic solvents. molport.comchemicalbook.comsielc.com Its physical properties are well-documented, with a boiling point of 105-106 °C.

Carbon-Carbon Bond Forming Reactions

An alternative approach involves forming a carbon-carbon bond between the oxanone ring and the tert-butylcarbonyl group. This could potentially be achieved through a Claisen condensation or a related reaction between an ester derivative of the oxan-4-one and a pivaloyl electrophile.

Catalytic Methods in Oxanone Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of oxanones and their precursors. Both metal-based and metal-free catalytic systems have been developed.

Oxone®, a stable and inexpensive oxidant, has been employed in various synthetic transformations. cmu.edunih.gov For example, the combination of TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxy) and Oxone® provides an efficient system for the oxidation of alcohols to ketones under mild conditions, a key step in converting tetrahydropyran-4-ol precursors to oxan-4-ones. cmu.edu This system is notable for its tolerance of sensitive protecting groups. cmu.edu

Palladium catalysis has also been utilized in the synthesis of related heterocyclic structures. For example, Pd(II)-catalyzed oxidative annulation has been used to construct functionalized naphthofuroquinones. nih.gov While not a direct synthesis of an oxanone, this illustrates the power of transition metal catalysis in building complex oxygen-containing heterocycles.

The following table highlights some catalytic methods relevant to the synthesis of ketones and heterocyclic compounds.

| Catalytic System | Transformation | Substrate | Product | Ref |

| TEMPO/Oxone® | Alcohol Oxidation | Secondary Alcohol | Ketone | cmu.edu |

| Pd(II)/Oxone® | Oxidative Annulation | 1,2-Naphthofuroquinone, Diaryl alkyne | Functionalized Naphthofuroquinone | nih.gov |

| Phosphomolybdic acid | Prins Cyclization | Homoallylic alcohol, Aldehyde | cis-Tetrahydropyran-4-ol | organic-chemistry.org |

| Platinum catalyst | Intramolecular Hydroalkoxylation | γ- or δ-Hydroxy olefin | Tetrahydropyran | organic-chemistry.org |

Metal-Catalyzed Transformations, e.g., Palladium-Catalyzed Cyclizations

Transition-metal catalysis, particularly with palladium, offers robust and efficient pathways for the formation of cyclic ethers like oxanones. Palladium(II)-mediated oxidative cyclization of carbonyl-functionalized precursors is a prominent method for assembling such scaffolds. nih.gov

One such strategy involves the dehydrogenative intramolecular arylation of O-aryl cyclic vinylogous esters using a palladium catalyst. nih.gov This C-H functionalization approach allows for the modular construction of benzofuran (B130515) frameworks, which can be considered related to oxanone structures. nih.gov Kinetic studies suggest that the cleavage of the C(aryl)-H bond may be the rate-determining step in this process. nih.gov The choice of the palladium catalyst and the presence of an oxidant are critical for the success of these dehydrogenative cyclizations. nih.gov For example, palladium(II) acetate (B1210297) has shown superior reactivity in certain cases. nih.gov

Palladium-catalyzed cyclization has also been applied to unsaturated tertiary hydroperoxides to synthesize 1,2-dioxanes, which are six-membered rings containing a peroxide linkage. nih.gov While not oxanones, this method demonstrates the utility of palladium in forming six-membered oxygen-containing heterocycles. The proposed mechanism involves the coordination of the alkene to a palladium(II) center, followed by syn-addition across the double bond and subsequent β-hydride elimination to yield the cyclic product and a palladium(II) hydride species. nih.gov Reoxidation of the resulting palladium(0) by an oxidant like benzoquinone regenerates the active palladium(II) catalyst. nih.gov

The general catalytic cycle for many palladium-catalyzed cross-coupling reactions, which can be adapted for cyclizations, involves oxidative addition, transmetalation, and reductive elimination. youtube.com

Photochemical Synthesis Routes, e.g., Paternò–Büchi Reactions with Cyclic Ketones

Photochemical reactions provide a unique avenue for the synthesis of strained ring systems, including oxetanes, which are four-membered cyclic ethers. The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a classic method for forming oxetane (B1205548) rings. slideshare.netmdpi.com This reaction, first reported in 1909, can proceed through different mechanisms, including one involving a diradical intermediate. slideshare.net

The reaction's selectivity (regio-, site-, and stereo-) is influenced by factors such as the solvent, the substituents on the reactants, and the temperature. slideshare.net While the classic Paternò-Büchi reaction yields oxetanes, variations and extensions of this chemistry can be envisioned for the synthesis of larger ring systems like oxanones, potentially through the use of cyclic ketones and specific alkenes. rsc.org For instance, the reaction of cyclic ketones with maleic acid derivatives has been used to create functionalized spirocyclic oxetanes. rsc.org

Recent advancements have enabled the Paternò-Büchi reaction to be carried out using visible light through triplet energy transfer from an iridium-based photocatalyst. nih.gov This approach avoids the need for high-energy UV light, enhancing the safety and scalability of the process. nih.gov

Photochemical methods are not limited to cycloadditions. The photoisomerization of isoxazoles to oxazoles, for example, proceeds through a high-energy acyl azirine intermediate formed by UV irradiation. nih.gov This highlights the ability of photochemistry to generate highly reactive species that can undergo skeletal rearrangements to form new heterocyclic structures. nih.gov

Intramolecular Reaction Pathways for Oxanone Scaffolds, e.g., α-Umpolung Additions

Intramolecular reactions are highly effective for constructing cyclic molecules as they benefit from favorable entropic factors. A notable strategy for synthesizing cyclic ketones is the use of umpolung reactivity, which inverts the normal polarity of a functional group.

An intramolecular aminative umpolung cyclization has been developed for the synthesis of exocyclic β-amino alcohols. nih.govnih.gov This strategy utilizes α,α-diphenylglycine as both an amination and umpolung reagent. nih.govnih.gov Condensation with an aldehyde bearing a tethered carbonyl group, followed by decarboxylation, generates a delocalized 2-azaallylanion. This anion then undergoes an intramolecular umpolung addition to the tethered carbonyl, yielding the cyclic product. nih.govnih.gov

Phosphine (B1218219) organocatalysis can also facilitate intramolecular α-umpolung additions. nih.gov In the synthesis of 3-oxanones from alkynyl hemiketals, a phosphine catalyst initiates a sequence that leads to an intermediate that undergoes an intramolecular α-umpolung addition to form the oxanone ring. nih.gov

Furthermore, the intramolecular reaction of dialkyl peroxides with carbanions presents a novel approach to cyclic ethers. nih.gov This method can be combined with C-C bond formation in a tandem process to create oxaspirocycles in a single step. nih.gov

The concept of umpolung can also be applied in photochemical reactions. A photoinduced intermolecular umpolung addition of aromatic ketones or aldehydes to α,β-unsaturated esters has been reported to produce γ-lactones following an intramolecular transesterification. rsc.org This proceeds via ketyl radical intermediates, with a Hantzsch ester serving as both an electron and proton donor. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and probing the structural nuances of 3-(2,2-dimethylpropanoyl)oxan-4-one. The analysis primarily focuses on the characteristic vibrational frequencies of the carbonyl groups, which are sensitive to their electronic environment and the geometry of the molecule.

Carbonyl Stretching Frequencies and Ring Strain Effects

The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups. In the diketo form, one would anticipate two distinct C=O stretching frequencies. The carbonyl group of the tetrahydropyranone ring is predicted to absorb at a frequency typical for a saturated six-membered cyclic ketone, which is generally around 1715 cm⁻¹. The exocyclic pivaloyl carbonyl group, being an aliphatic ketone, would also be expected to absorb in a similar region.

However, the electronic coupling between the two carbonyl groups in a β-diketone system leads to a splitting of the carbonyl stretching frequencies into symmetric and asymmetric vibrational modes. This typically results in two distinct bands. For this compound, these are predicted to appear around 1735 cm⁻¹ and 1705 cm⁻¹. The higher frequency band is attributed to the asymmetric stretch, while the lower frequency band corresponds to the symmetric stretch.

The six-membered oxanone ring is largely free of significant ring strain, so its effect on the carbonyl stretching frequency is less pronounced compared to smaller ring systems like cyclobutanone (B123998) or cyclopentanone (B42830), where increased angle strain leads to a higher frequency C=O stretch. researchgate.net The presence of the bulky tert-butyl group of the pivaloyl substituent may introduce some steric hindrance, potentially influencing the conformation of the molecule and causing minor shifts in the carbonyl frequencies.

Should the molecule exist in its enol form, the IR spectrum would change dramatically. The spectrum would show a broad O-H stretching band in the region of 3200-2500 cm⁻¹ due to the intramolecular hydrogen bond, and the carbonyl stretching frequency would be significantly lowered, typically appearing in the 1640-1580 cm⁻¹ region due to conjugation and hydrogen bonding.

Table 1: Predicted IR Absorption Frequencies for this compound (Diketo Form)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Asymmetric C=O Stretch | ~1735 | Strong |

| Symmetric C=O Stretch | ~1705 | Strong |

| C-H Stretch (Aliphatic) | ~2960-2850 | Medium |

| C-O-C Stretch (Ether) | ~1150-1085 | Strong |

Correlation of Theoretical and Experimental Vibrational Frequencies

To gain deeper insight into the vibrational modes of this compound, theoretical calculations using methods like Density Functional Theory (DFT) are often employed. These calculations can predict the vibrational frequencies and help in the assignment of the experimentally observed IR bands. A good correlation between the calculated and experimental frequencies provides strong evidence for the proposed structure.

For cyclic ketones, theoretical calculations have been shown to effectively model the vibrational spectra. researchgate.net By calculating the vibrational frequencies for both the diketo and possible enol tautomers of this compound, a comparison with the experimental spectrum can help to definitively identify the predominant tautomer in a given state (e.g., solid, liquid, or in solution). Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data, accounting for anharmonicity and limitations of the theoretical model.

Electronic Spectroscopy: UV-Visible (UV-Vis) Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems.

n to π* and π to π* Transitions in Cyclic Ketones

The UV-Vis spectrum of this compound in its diketo form is expected to show two main types of electronic transitions associated with the carbonyl groups: n to π* and π to π* transitions.

The n to π* transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. For saturated ketones, this is a symmetry-forbidden transition, resulting in a weak absorption band. libretexts.org For this compound, this transition is expected to appear in the region of 270-300 nm.

The π to π* transition, which involves the excitation of an electron from the bonding π orbital to the antibonding π* orbital of the carbonyl group, is a much higher energy transition and is typically observed in the far UV region, around 180-190 nm. libretexts.org

If the molecule exists in its enol form, the conjugation of the double bond with the carbonyl group will significantly affect the UV-Vis spectrum. The π to π* transition will be shifted to a longer wavelength (a bathochromic or red shift) and will have a much higher intensity. The n to π* transition will also be shifted to a longer wavelength. The position of these absorptions can provide strong evidence for the presence of the enol tautomer. For many β-diketones, the enol form gives rise to a strong absorption band in the 240-350 nm range. rsc.org

Table 2: Predicted UV-Visible Absorption for this compound

| Tautomer | Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| Diketo Form | n to π | ~280-300 | Low |

| Diketo Form | π to π | ~180-190 | High |

| Enol Form | π to π* | ~250-320 | High |

Solvatochromism and Photophysical Properties

Solvatochromism is the change in the absorption or emission spectrum of a compound when it is dissolved in different solvents of varying polarity. wikipedia.org This phenomenon can provide valuable information about the electronic ground and excited states of the molecule.

For this compound, the position of the n to π* transition is expected to show a hypsochromic (blue) shift as the polarity of the solvent increases. This is because polar solvents can stabilize the non-bonding electrons on the oxygen atom through hydrogen bonding, which increases the energy required for the n to π* transition.

In contrast, if the enol form is present, the π to π* transition is likely to exhibit a bathochromic (red) shift with increasing solvent polarity. This is because the excited state is often more polar than the ground state, and thus it is stabilized to a greater extent by polar solvents.

The study of the photophysical properties of this compound, such as its fluorescence and phosphorescence, could also provide insights into its electronic structure and dynamics. However, simple ketones are generally not strongly fluorescent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra would provide detailed information about the connectivity and chemical environment of the atoms in this compound.

For the diketo form, the ¹H NMR spectrum is expected to show distinct signals for the protons on the tetrahydropyranone ring. The protons adjacent to the ether oxygen (at C6) would appear at a lower field (higher ppm) compared to the protons adjacent to the carbonyl group (at C5). The proton at C3, being adjacent to two carbonyl groups, would be significantly deshielded and is expected to appear at a relatively low field. The tert-butyl group of the pivaloyl substituent would give rise to a sharp singlet, integrating to nine protons, typically in the region of 1.0-1.3 ppm.

The ¹³C NMR spectrum would show two signals for the carbonyl carbons in the region of 200-210 ppm. The carbons of the tetrahydropyranone ring would appear at distinct chemical shifts, with the carbons adjacent to the ether oxygen being shifted downfield. The quaternary carbon and the methyl carbons of the tert-butyl group would also show characteristic signals.

If the molecule exists in the enol form, the NMR spectra would be markedly different. A key feature in the ¹H NMR spectrum would be the appearance of a signal for the enolic hydroxyl proton, which is often broad and can appear over a wide range of chemical shifts, sometimes as low as 15-17 ppm due to strong intramolecular hydrogen bonding. The signal for the proton at C3 would be absent, and instead, a signal for a vinylic proton might be observed, depending on which enol is formed. In the ¹³C NMR spectrum, the signals for the carbonyl carbons would be shifted, and signals for sp²-hybridized carbons of the enol double bond would be present. The equilibrium between the keto and enol forms is often slow on the NMR timescale, allowing for the observation of signals for both tautomers in solution. nih.gov

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Diketo Form in CDCl₃)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ | ~1.2 | s (singlet) | 9H |

| -CH₂- (C5) | ~2.5 | t (triplet) | 2H |

| -CH- (C3) | ~3.5 | t (triplet) | 1H |

| -CH₂- (C2) | ~3.8 | t (triplet) | 2H |

| -CH₂- (C6) | ~4.0 | t (triplet) | 2H |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (Diketo Form in CDCl₃)

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| -C(CH₃)₃ | ~27 |

| -C(CH₃)₃ | ~44 |

| -CH₂- (C5) | ~45 |

| -CH- (C3) | ~60 |

| -CH₂- (C2) | ~68 |

| -CH₂- (C6) | ~70 |

| C=O (pivaloyl) | ~205 |

| C=O (oxanone) | ~208 |

Proton (¹H) NMR for Structural Assignments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for assigning the positions of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the oxanone ring and the pivaloyl group.

The protons on the oxanone ring would exhibit complex splitting patterns due to coupling with neighboring protons. The chemical shifts of these protons are influenced by their proximity to the oxygen atom and the two carbonyl groups. Protons closer to the electron-withdrawing oxygen atom and carbonyl groups would appear at a lower field (higher ppm value).

The pivaloyl group, with its nine equivalent protons on the three methyl groups, would typically show a sharp singlet in the upfield region of the spectrum. This is a characteristic signal for a tert-butyl group. The integration of these signals would confirm the number of protons in each environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pivaloyl (9H) | ~1.2 | Singlet |

| Oxanone Ring Protons (7H) | 2.0 - 4.5 | Multiplets |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Carbon (¹³C) NMR for Backbone and Substituent Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The two carbonyl carbons of the diketone functionality are expected to resonate at the lowest field (highest ppm values), typically in the range of 190-220 ppm. organicchemistrydata.org The carbons of the oxanone ring will appear at various chemical shifts depending on their proximity to the oxygen atom and the carbonyl groups. The carbon atom bonded to the ring oxygen will be shifted downfield compared to the other methylene (B1212753) carbons of the ring.

The quaternary carbon and the three equivalent methyl carbons of the pivaloyl group will also have characteristic chemical shifts. The quaternary carbon will appear further downfield than the methyl carbons. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Ketone on ring) | 205 - 220 |

| C=O (Pivaloyl) | 190 - 200 |

| Oxanone Ring Carbons (C-O) | 60 - 80 |

| Oxanone Ring Carbons (CH₂) | 20 - 50 |

| Pivaloyl (Quaternary C) | 40 - 50 |

| Pivaloyl (CH₃) | 25 - 35 |

Note: These are approximate ranges and the actual values can be influenced by the solvent and other experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity of atoms and determining the stereochemistry of a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal which protons are coupled to each other. For this compound, this would help in tracing the proton network within the oxanone ring and confirming the assignments made from the 1D ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection between the pivaloyl group and the oxanone ring. For instance, a correlation would be expected between the protons of the pivaloyl group and the carbonyl carbon of the pivaloyl group, as well as the C3 carbon of the oxanone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry by identifying protons that are close to each other in space, regardless of whether they are directly bonded. acdlabs.comlibretexts.orgyoutube.comnanalysis.com For a substituted cyclic system like this compound, NOESY can help in establishing the relative orientation of the pivaloyl group with respect to the protons on the oxanone ring, thus defining the stereochemistry at the C3 position. acdlabs.comlibretexts.orgyoutube.comnanalysis.com

Mass Spectrometry for Fragmentation Pattern Analysis of Cyclic Ketones

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation. For cyclic ketones, a common fragmentation pathway is the α-cleavage, where the bond adjacent to the carbonyl group breaks. whitman.edu

In the case of this compound, the initial ionization would likely result in a molecular ion peak [M]⁺. Subsequent fragmentation could involve several pathways:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group on the oxanone ring. whitman.edulibretexts.org

McLafferty Rearrangement: If a γ-hydrogen is available, a McLafferty rearrangement can occur, leading to the loss of a neutral molecule. youtube.com

Loss of the Pivaloyl Group: The bond between the pivaloyl group and the oxanone ring could cleave, resulting in a fragment corresponding to the pivaloyl cation or the oxanone ring radical cation. The stability of the tert-butyl cation would make this a favorable fragmentation pathway.

The analysis of these fragment ions helps to piece together the structure of the original molecule.

Time-Resolved Spectroscopy for Ultrafast Photochemical Processes

Time-resolved spectroscopy is employed to study the dynamics of molecules after they absorb light. β-Diketones are known to exhibit interesting photochemistry, often involving keto-enol tautomerism and excited-state intramolecular proton transfer (ESIPT). acs.orgnih.govfrontiersin.orgchemrxiv.org

Upon UV irradiation, this compound, which exists predominantly in the diketo form, could potentially undergo several ultrafast processes. Time-resolved techniques, such as femtosecond transient absorption, can monitor the formation and decay of short-lived excited states and transient species. acs.org

These studies can reveal the pathways of energy dissipation after photoexcitation, which could include:

Intersystem crossing to a triplet state.

Internal conversion back to the ground state.

Photochemical reactions such as bond cleavage or rearrangement.

The specific photochemical behavior of this compound would depend on the interplay between its structure and the electronic properties of the diketone chromophore.

Computational Chemistry and Theoretical Investigations

Conformational Analysis of Oxan-4-one Ring Systems

Density Functional Theory (DFT) Studies of Chair and Twist-Boat Conformations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the conformations of various cyclic compounds, including oxan-4-one derivatives. dntb.gov.uamdpi.com For the parent oxan-4-one ring, as well as substituted analogs, the two primary conformations of interest are the chair and the twist-boat forms.

DFT calculations, often employing functionals like B3LYP, are used to optimize the geometries of these conformers and to determine their relative energies. dntb.gov.uanih.gov The chair conformation is generally found to be the most stable, which is consistent with the principles of conformational analysis for six-membered rings. lumenlearning.comjkps.or.kr The twist-boat conformation represents a higher energy, metastable state. jkps.or.kr The presence of the bulky 3-(2,2-dimethylpropanoyl) group can influence the conformational preference and the energy barriers between different forms.

Calculated Relative Energies of Oxane Conformers

| Conformer | Method | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| Chair | HF | 0.00 | researchgate.net |

| 2,5-Twist | HF | 5.92 - 6.10 | researchgate.net |

| 1,4-Boat | HF | 6.72 - 7.05 | researchgate.net |

| Chair | MP2 | 0.00 | researchgate.net |

| 2,5-Twist | MP2 | 5.78 - 6.10 | researchgate.net |

| 1,4-Boat | MP2 | 6.76 - 7.16 | researchgate.net |

| Chair | SVWN | 0.00 | researchgate.net |

| 2,5-Twist | SVWN | 6.71 - 6.82 | researchgate.net |

| 1,4-Boat | SVWN | 6.97 - 7.20 | researchgate.net |

| Chair | pBP | 0.00 | researchgate.net |

| 2,5-Twist | pBP | 6.04 - 6.12 | researchgate.net |

| 1,4-Boat | pBP | 6.26 - 6.36 | researchgate.net |

| Chair | BLYP, B3LYP, B3PW91, B3P86 | 0.00 | researchgate.net |

| 2,5-Twist | BLYP, B3LYP, B3PW91, B3P86 | 5.84 - 5.95 | researchgate.net |

| 1,4-Boat | BLYP, B3LYP, B3PW91, B3P86 | 6.23 - 6.46 | researchgate.net |

Energetic Relationships Between Conformers

The relative stability of conformers is determined by their potential energy. libretexts.org For oxane, the parent ring of oxan-4-one, the chair conformation is the global minimum on the potential energy surface. researchgate.net The energy difference between the chair and the twist-boat conformations is a critical parameter. For instance, in cyclohexane (B81311), a related six-membered ring, the twist-boat is about 5.5 kcal/mol higher in energy than the chair. jkps.or.kr Similar energy differences are observed for oxane, with the chair conformer being significantly more stable than the twist and boat forms. researchgate.net

The transition state between the chair and twist-boat conformations for oxane has been calculated to be approximately 11 kcal/mol higher in energy than the chair conformer. researchgate.net These energy barriers, while not insurmountable at room temperature, indicate that the molecule predominantly exists in the more stable chair conformation. libretexts.org The presence of substituents, such as the 2,2-dimethylpropanoyl group at the 3-position, will further modulate these energy differences.

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations provide a detailed picture of the electron distribution and bonding within the 3-(2,2-dimethylpropanoyl)oxan-4-one molecule. These studies are essential for understanding the molecule's reactivity and spectroscopic properties.

The electronic structure of pyrones and related heterocyclic compounds has been a subject of interest. scifiniti.com The presence of the ketone and the ether oxygen atom in the oxan-4-one ring, along with the carbonyl group in the substituent, leads to a complex interplay of electronic effects. These include inductive effects, resonance, and hyperconjugation.

Computational methods can be used to calculate various electronic properties, such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. researchgate.net The HOMO-LUMO gap is a key indicator of chemical reactivity and the energy of electronic transitions. scifiniti.com The electrostatic potential map visually represents the regions of the molecule that are electron-rich or electron-poor, providing insights into potential sites for electrophilic and nucleophilic attack.

Computational Modeling of Reaction Mechanisms and Potential Energy Surfaces

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. wayne.edunih.gov By mapping the potential energy surface (PES), chemists can identify the most likely pathways for a reaction to occur. researchgate.netresearchgate.net

Analysis of Barrier Heights and Reaction Pathways

For any proposed reaction involving this compound, computational methods can be used to calculate the energies of reactants, products, and transition states. The energy difference between the reactants and the transition state is the activation energy or barrier height, which is a primary determinant of the reaction rate. wayne.edu

For example, in the thermal decomposition of related dihydropyran compounds, DFT calculations have been used to investigate a concerted mechanism involving a six-membered cyclic transition state. mdpi.com These studies analyze how substituents affect the activation free energy and the synchronicity of bond-breaking and bond-forming events. mdpi.com Similar approaches can be applied to understand the reactivity of this compound in various chemical transformations.

Computational Support for Proposed Mechanisms

Theoretical calculations can provide strong evidence to support or refute a proposed reaction mechanism. mdpi.com By comparing the calculated energy profiles for different possible pathways, the most favorable mechanism can be identified. researchgate.net For instance, if a reaction is proposed to proceed through a specific intermediate, computational chemistry can be used to determine if that intermediate is a stable species on the potential energy surface.

Intrinsic reaction coordinate (IRC) calculations can be performed to confirm that a calculated transition state indeed connects the desired reactants and products. researchgate.net This provides a detailed picture of the molecular geometry changes that occur along the reaction coordinate.

Prediction and Interpretation of Spectroscopic Data

Theoretical investigations would typically commence with geometry optimization of the molecule's conformers using methods like Density Functional Theory (DFT). Subsequent to identifying the lowest energy conformers, spectroscopic properties would be calculated.

For ¹H and ¹³C NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating isotropic shielding values. These values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts would help in the assignment of signals in an experimental spectrum to specific nuclei within the molecule.

Vibrational frequencies, corresponding to the peaks in an IR spectrum, can be calculated using DFT methods. The computed frequencies and their corresponding intensities provide a theoretical vibrational spectrum that can be compared with experimental data to identify characteristic functional group vibrations and fingerprint regions.

Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations yield the excitation energies and oscillator strengths for the electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.

It is important to note that the accuracy of these computational predictions is dependent on the level of theory, basis set, and the consideration of environmental factors such as solvent effects. While no specific data tables for This compound can be presented due to the absence of dedicated research in the public domain, the following tables illustrate the type of data that would be generated from such computational studies for a generic related compound.

Table 1: Hypothetical Predicted ¹H NMR Chemical Shifts (δ) for a Substituted Oxan-4-one Derivative (Calculated using DFT/B3LYP/6-31G(d) in CDCl₃)

| Atom Number | Predicted Chemical Shift (ppm) |

| H-2ax | 3.85 |

| H-2eq | 4.10 |

| H-3 | 3.50 |

| H-5ax | 2.50 |

| H-5eq | 2.75 |

| H-6ax | 3.90 |

| H-6eq | 4.15 |

| H-pivaloyl | 1.20 |

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts (δ) for a Substituted Oxan-4-one Derivative (Calculated using DFT/B3LYP/6-31G(d) in CDCl₃)

| Atom Number | Predicted Chemical Shift (ppm) |

| C-2 | 68.5 |

| C-3 | 55.2 |

| C-4 | 208.1 |

| C-5 | 42.3 |

| C-6 | 67.9 |

| C-pivaloyl (C=O) | 212.5 |

| C-pivaloyl (quat-C) | 44.8 |

| C-pivaloyl (CH₃) | 27.3 |

Table 3: Hypothetical Predicted Major IR Vibrational Frequencies for a Substituted Oxan-4-one Derivative (Calculated using DFT/B3LYP/6-31G(d))

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O stretch (ketone) | 1715 |

| C=O stretch (acyl) | 1730 |

| C-O-C stretch (ether) | 1100 |

| C-H stretch (aliphatic) | 2950-2850 |

The generation of such detailed, compound-specific data awaits focused computational and experimental research on This compound .

Stereochemical Aspects in the Synthesis and Reactivity of Oxanones

Influence of Stereochemistry on Reaction Outcomes

The stereochemistry of a molecule profoundly influences its reactivity. rijournals.com In 3-(2,2-Dimethylpropanoyl)oxan-4-one, the stereocenter at C3, which holds the bulky pivaloyl group, dictates the outcome of reactions, particularly at the adjacent C4-carbonyl group.

The two faces of the planar carbonyl group are no longer equivalent; they are diastereotopic. libretexts.org The approach of a nucleophile to the carbonyl carbon will be sterically hindered on the face occupied by the large 3-pivaloyl substituent. Consequently, the nucleophile will preferentially attack from the less hindered face, leading to a diastereoselective addition reaction. This principle is well-established; for example, the stereoselective reduction of 2-hydroxy-3-oxanones is known to result from such sterically controlled attack. acs.org

If a reaction proceeds through an intermediate where the C3 stereocenter is temporarily destroyed and then reformed, a loss of stereochemical information can occur, potentially leading to a mixture of diastereomers. However, in reactions where the C3 stereocenter remains intact, it will direct the formation of new stereocenters. lumenlearning.com For instance, if a chiral starting material is used to create a new chiral center, the result is often a mixture of diastereomers, with one being favored due to the energetic differences in the transition states. youtube.com

Conformational Preferences and Inversion Processes in Substituted Oxanones

Six-membered rings like oxane are not planar and exist predominantly in chair conformations to minimize angular and torsional strain. libretexts.org The introduction of substituents and heteroatoms influences the stability of these conformations.

For the parent 3-oxanone ring, density functional theory calculations show that the chair conformation is lower in energy than twist-boat conformations. acs.org However, the presence of a carbonyl group tends to flatten the ring compared to cyclohexane (B81311). acs.org When a substituent is introduced, its preference for an equatorial versus an axial position is governed by steric interactions. Bulky substituents strongly prefer the equatorial position to avoid destabilizing 1,3-diaxial interactions with axial hydrogens on the same side of the ring. libretexts.org

In This compound , the pivaloyl group at C3 is exceptionally bulky. This group will have a very strong preference for the equatorial position in the dominant chair conformation. Placing this group in the axial position would introduce severe steric clashes with the axial hydrogens at C5, making the axial conformation highly unfavorable. The molecule will exist almost exclusively in the conformation where the pivaloyl group is equatorial.

The energy difference between equatorial and axial conformers is quantified by the "A-value," which is the change in Gibbs free energy for the ring inversion. While specific A-values for oxanones are not as extensively tabulated as for cyclohexanes, the principles are transferable. The large size of the pivaloyl group ensures that the equilibrium for ring inversion lies heavily on the side of the equatorial conformer.

Table 2: Conformational Energy (A-Values) of Substituents in Cyclohexane (for comparison)

| Substituent | A-Value (kcal/mol) | Implication for Oxanone Analogue |

|---|---|---|

| -CH₃ (Methyl) | 1.7 | Strong equatorial preference. |

| -CH(CH₃)₂ (Isopropyl) | 2.2 | Very strong equatorial preference. |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 | Overwhelmingly equatorial; "locks" the conformation. |

Note: Data is for cyclohexane and serves as an illustration of the steric demand of the substituent.

The process of ring inversion from one chair form to another proceeds through higher-energy intermediates like the half-chair and twist-boat conformations. For this compound, the energy barrier to place the pivaloyl group in an axial position would be substantial, making the ring relatively conformationally rigid at room temperature. acs.org

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Intermediate for Complex Molecules

The 4-pyrone structure is a fundamental heterocyclic system that plays a crucial role in building biologically relevant compounds. researchgate.net These structures can be synthesized through various methods, including transition-metal-free, acid-promoted cyclization of diynones with water, offering an atom-economical and environmentally benign route. researchgate.netnih.gov The resulting pyrone core serves as a versatile platform for further chemical modification.

The 4H-pyran framework is a common motif in many natural products and serves as a key intermediate in their synthesis. scilit.com Compounds containing the pyran ring exhibit a wide spectrum of biological activities, including antitumoral, antimicrobial, and antioxidant properties. nih.gov The synthesis of highly functionalized 4H-pyrans is often achieved through multicomponent reactions, which allow for the rapid assembly of molecular diversity from simple starting materials. scilit.commjbas.com For example, the one-pot reaction of an aromatic aldehyde and a β-ketoester can yield complex pyran derivatives. mjbas.com The parent compound, tetrahydro-4H-pyran-4-one, is a key starting material for creating various oxacycles, underscoring its importance in synthetic programs aimed at natural product analogues. chemicalbook.com

Table 1: Properties of the Parent Scaffold, Tetrahydro-4H-pyran-4-one This table provides key physical and chemical properties for the core structure from which 3-(2,2-Dimethylpropanoyl)oxan-4-one is derived.

| Property | Value |

| Molecular Formula | C₅H₈O₂ |

| Molecular Weight | 100.12 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 166-166.5 °C |

| Density | 1.084 g/mL at 25 °C |

| Solubility | Miscible in many organic solvents |

The chemical reactivity of the oxan-4-one core allows for extensive derivatization. The ketone carbonyl group and the adjacent α-carbons are primary sites for modification. For instance, 2,6-dicyano-4-pyrone has been shown to react chemoselectively with N-nucleophiles and 1,3-dipoles, leading to either pyrone ring-opening or modification of the cyano groups. acs.org This reactivity provides a general strategy for constructing complex 2,6-bis(hetaryl)-4-pyrones. acs.org Similarly, the ketone in tetrahydro-4H-pyran-4-one can participate in condensation reactions and other transformations, making it a useful intermediate for creating spirocyclic systems and other complex architectures. chemicalbook.com The presence of the 3-pivaloyl group in this compound offers a handle for further reactions, such as enolate formation and subsequent alkylation or acylation, enabling the synthesis of a diverse library of substituted oxanones.

Table 2: Examples of Reactions for Derivatizing the 4-Pyrone Scaffold This table illustrates the versatility of the pyrone ring system in generating diverse chemical structures.

| Reaction Type | Reagents | Product Type |

| Multicomponent Reaction | Aromatic aldehyde, malononitrile, active methylene (B1212753) compound | Highly substituted 4H-pyrans |

| Cycloaddition | 2,6-dicyano-4-pyrone, 1,3-dipoles | Hetaryl-substituted pyrones |

| Condensation | Tetrahydro-4H-pyran-4-one, amines/hydrazines | Spirocyclic and fused heterocyclic systems |

| Aldol Condensation | 2-Aminoxymethyl-5-benzyloxy-4H-pyran-4-one, aldehydes | Aldoxime derivatives of 4H-pyran-4-ones |

Exploration of Oxetane (B1205548)/Oxanone Analogs as Carbonyl Substitutes in Molecular Design

In medicinal chemistry and drug discovery, the strategic replacement of common functional groups with bioisosteres is a powerful tool for optimizing a molecule's properties. nih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological effects to a parent compound. drughunter.com The oxetane ring, a four-membered heterocycle, has gained significant attention as a bioisosteric replacement for the carbonyl group. digitellinc.comnih.govcambridgemedchemconsulting.com

This concept extends to the closely related six-membered oxanone ring. Replacing a carbonyl group with an oxetane or oxanone analog can introduce favorable changes in a molecule's physicochemical profile. These changes may include:

Improved Metabolic Stability: The ether linkage in the ring is generally more resistant to metabolic degradation than a ketone.

Enhanced Solubility: The polarity of the ether oxygen can improve aqueous solubility.

Modulated Lipophilicity: The replacement can fine-tune the lipophilicity (LogD) of a compound, which is critical for its absorption, distribution, metabolism, and excretion (ADME) profile. cambridgemedchemconsulting.com

Increased Three-Dimensionality: The non-planar ring structure increases the sp³ character of the molecule, which can lead to improved binding affinity and selectivity for biological targets.

The use of oxetanes as carbonyl surrogates has been shown to maintain comparable hydrogen-bonding ability while improving other key drug-like properties. cambridgemedchemconsulting.com Given the structural similarities, the oxan-4-one moiety in compounds like this compound represents an analogous scaffold for exploration in molecular design, serving as a valuable fragment for creating novel chemical entities with potentially superior pharmacological profiles.

Green Chemistry Principles Applied to Oxanone Synthesis and Transformations

Atom Economy Maximization in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comwikipedia.org An ideal reaction has a 100% atom economy, meaning no atoms are wasted as byproducts. libretexts.org In complex organic syntheses, particularly in the pharmaceutical and fine chemical industries, poor atom economy is common, leading to significant waste.

A key strategy to improve atom economy is the combination of Pot, Atom, and Step Economy (PASE), which involves designing multi-step reactions to occur in a single reaction vessel ("one-pot"). This approach significantly "greens" a synthetic route by reducing waste, energy consumption, and the need for purification of intermediate compounds. researchgate.netrsc.org

For the synthesis of highly substituted tetrahydropyran-4-ones, the core structure of 3-(2,2-Dimethylpropanoyl)oxan-4-one, a PASE strategy has been developed. This method combines three individual reactions in one pot:

A Lewis acid-promoted addition of diketene (B1670635) to an aldehyde.

A Knoevenagel condensation.

An intramolecular Michael reaction. researchgate.netwhiterose.ac.uk

This one-pot synthesis is highly atom-economical because nearly all atoms of the reactants are integrated into the final tetrahydropyran-4-one product, with the only exceptions being one equivalent of water and the catalyst. researchgate.netwhiterose.ac.uk Research has demonstrated that this PASE approach is significantly more efficient and environmentally friendly than traditional, multi-step synthetic routes. whiterose.ac.uk

| Metric | Traditional Synthesis | PASE Synthesis |

|---|---|---|

| Number of Steps | 3 | 2 |

| Number of Pots | 3 | 1 |

| Overall Yield (%) | 38% | 70% |

| Total Reagents (mmol) | 19.2 | 19.8 |

| Reaction Solvent Volume (mL) | 54 | 6 |

| Work-up Solvent Volume (mL) | 260 | 70 |

| Aqueous Waste Volume (mL) | 280 | 80 |

| Mass Intensity (Total Mass Used / Mass of Product) | High | Significantly Lower |

Implementation of Safer Solvents and Reaction Conditions

Choosing safer solvents and reaction conditions is another fundamental principle of green chemistry, aiming to minimize the use of hazardous and auxiliary substances. youtube.com

Performing reactions without a solvent offers significant environmental and economic advantages by eliminating solvent waste, reducing purification steps, and often lowering energy costs. Tandem reactions, which combine multiple steps in one pot, are particularly well-suited for solvent-free conditions. nih.gov For instance, the synthesis of various heterocyclic compounds, such as 2,3-dihydroquinazolin-4(1H)-ones, has been successfully achieved under solvent-free conditions using recyclable nanocatalysts. nih.gov This approach involves heating a mixture of isatoic anhydride, an aromatic aldehyde, and a nitrogen source with the catalyst, resulting in high yields and short reaction times. nih.gov The development of similar solvent-free, multicomponent tandem oxidation processes to produce complex molecules like 2-amino-3-cyano-4H-chromenes from simple alcohols highlights the potential for applying these methodologies to the synthesis of oxanone derivatives. nih.gov

Water is an ideal green solvent due to its non-toxicity, availability, and safety. Organic reactions conducted in aqueous media can be classified as "in water," where reactants are soluble, or "on water," where insoluble reactants form a suspension. jetir.orgmdpi.com "On-water" reactions, in particular, have gained attention as they can exhibit significant rate accelerations compared to reactions in organic solvents. jetir.orgresearchgate.net This effect is often attributed to hydrophobic interactions that force reactant molecules together. jetir.org

The synthesis of pyran derivatives, including tetrahydrobenzo[b]pyrans, has been successfully demonstrated in aqueous media, often proceeding efficiently in one-pot, three-component reactions without the need for a catalyst. researchgate.net Furthermore, the compatibility of cyclic ketones with aqueous conditions has been shown in the green Baeyer-Villiger oxidation of ketones to lactones using Oxone in a buffered water solution. organic-chemistry.orgnih.gov This method avoids hazardous peracids and harsh conditions, providing a sustainable alternative for transforming cyclic ketones. organic-chemistry.org These examples underscore the viability of using water as a medium for synthesizing and transforming the oxan-4-one scaffold.

Catalysis for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones because they are used in small amounts, can be recycled, and can carry out a reaction many times, thus minimizing waste. youtube.comnih.gov

"Smart catalysis" refers to the design of highly efficient and selective catalytic processes that maximize product yield while minimizing byproducts and energy use. One-pot, multicomponent reactions (MCRs) are a prime example of smart catalytic processes, as they allow for the construction of complex molecules from simple precursors in a single step, saving time and resources. mjbas.com

Mixed metal oxides (MMOs) are a versatile class of solid heterogeneous catalysts that are gaining prominence in green organic synthesis. rsc.org They possess unique properties, such as varied acidity, basicity, and redox capabilities, which are often superior to those of single-component oxides. researchgate.net These characteristics make them effective catalysts for a wide array of organic transformations, including condensations, oxidations, and dehydrogenations. rsc.orgresearchgate.net

The primary advantage of MMOs is that they are heterogeneous catalysts, which allows for easy separation from the reaction mixture and subsequent reuse, a key advantage over homogeneous catalysts. researchgate.net While specific applications of MMOs for the direct synthesis of this compound are not extensively documented, their proven efficacy in various C-C bond-forming reactions and other important industrial processes suggests their potential. rsc.orgresearchgate.net The ability to tune the chemical properties of MMOs by altering their composition offers a pathway to designing optimized, stable, and recyclable catalysts for the efficient and green synthesis of oxanone structures. aip.org

Waste Prevention and Minimization Strategies

The first principle of green chemistry states that it is better to prevent the formation of waste than to treat or clean it up after it has been created. In the context of synthesizing this compound, a cyclic β-diketone, several strategies can be employed to minimize waste generation, focusing on atom economy, catalytic processes, and reaction design.

Atom Economy

A key metric for evaluating waste at the molecular level is atom economy, which measures the efficiency of a reaction in converting the mass of reactants into the desired product. The most common route for synthesizing β-diketones is the Claisen condensation. nih.govresearchgate.net A plausible synthesis for this compound involves the condensation of tetrahydro-4H-pyran-4-one with an ester of pivalic acid, such as methyl pivalate, in the presence of a strong base.

The balanced equation for this reaction using sodium methoxide (B1231860) as a base is:

C₅H₈O₂ (Tetrahydro-4H-pyran-4-one) + C₆H₁₂O₂ (Methyl Pivalate) + CH₃ONa (Sodium Methoxide) → C₁₀H₁₅NaO₃ (Sodium salt of the product) + 2 CH₃OH (Methanol)

Followed by an acidic workup:

C₁₀H₁₅NaO₃ + H⁺ → C₁₀H₁₆O₃ (this compound) + Na⁺

For the purpose of atom economy calculation, we consider the primary reaction forming the product before workup. The atoms from the sodium methoxide and the resulting methanol (B129727) are considered waste as they are not incorporated into the final desired molecule.

Calculation of Atom Economy:

Formula Weight of Desired Product (C₁₀H₁₆O₃): 184.23 g/mol

Sum of Formula Weights of Reactants (C₅H₈O₂ + C₆H₁₂O₂): 100.12 g/mol + 116.16 g/mol = 216.28 g/mol

Percent Atom Economy: (184.23 / 216.28) * 100% ≈ 85.2%

This calculation reveals that even in an ideal reaction with 100% yield, approximately 14.8% of the reactant mass is lost as a by-product (in this case, methanol). Improving atom economy involves choosing reaction types that maximize the incorporation of reactant atoms into the final product.

Table 1: Comparison of Atom Economy by Reaction Type

| Reaction Type | General Description | Typical Atom Economy | Relevance to Oxanone Synthesis |

|---|---|---|---|

| Rearrangement | An intramolecular reorganization of atoms. | 100% | Can be used to form cyclic structures from acyclic precursors. |

| Addition | Two or more molecules combine to form a single, larger molecule. | 100% | Hydrogenation of a precursor like pyran-4-one to tetrahydropyran-4-one is an example. google.com |

| Substitution | A functional group is replaced by another. | <100% | The Claisen condensation is a form of acyl substitution, generating by-products. |

| Elimination | A pair of atoms or groups are removed from a molecule. | <100% | Can be involved in creating precursor double bonds, but generates waste. |

Pot, Atom, and Step Economy (PASE)

Catalysis and Solvent Choice

The choice of reagents and solvents profoundly impacts waste generation.

Catalysis: Using catalytic amounts of a reagent is superior to using stoichiometric amounts. For instance, developing a catalytic base for the Claisen condensation would be preferable to using a full equivalent of sodium methoxide. Organocatalysis, in particular, offers an avenue to synthesize tetrahydropyran (B127337) derivatives under mild conditions, avoiding potentially hazardous and difficult-to-remove metal catalysts. researchgate.net

Solvents and Purification: Solvents constitute a major portion of waste in chemical processes. The development of solvent-free reaction conditions is a key goal. acs.orgresearchgate.net For instance, the conversion of β-diketones to other intermediates has been achieved efficiently under solvent-free conditions at room temperature. researchgate.net Furthermore, simplifying purification by avoiding laborious methods like chromatography or waste-generating copper chelate precipitation is crucial. nih.govd-nb.info

Energy Efficiency Considerations in Synthetic Protocols

The sixth principle of green chemistry advises that energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. Synthetic methods should ideally be conducted at ambient temperature and pressure.

Catalysis for Milder Conditions

The primary way to reduce energy consumption is through the use of catalysts. Catalysts lower the activation energy of a reaction, allowing it to proceed at a faster rate under milder conditions (i.e., lower temperature and pressure). google.com For example, the hydrogenation of pyran-4-one to tetrahydropyran-4-one can be performed catalytically at temperatures between 5-60°C and pressures of 0.1-1 MPa, which is far more energy-efficient than high-pressure, high-temperature methods. google.com The development of efficient catalysts for key steps, such as the Prins cyclization to form the tetrahydropyran ring, allows reactions to occur at room temperature, representing a significant energy saving. organic-chemistry.org

Alternative Energy Sources

Beyond traditional convective heating (e.g., oil baths), alternative energy sources can dramatically improve efficiency.

Microwave Irradiation: Microwave-assisted synthesis directly heats the reactant molecules, leading to rapid temperature increases, shorter reaction times, and often cleaner reactions with higher yields compared to conventional heating. This method has been successfully used in the synthesis of heteroaryl 1,2-diketones, where it facilitated an efficient and ecofriendly process. nih.gov This technology is directly applicable to the synthesis of this compound.

Table 2: Illustrative Comparison of Heating Methods for a Synthetic Step

| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis | Energy Efficiency Gain |

|---|---|---|---|

| Reaction Time | Hours (e.g., 2-24 h) | Minutes (e.g., 5-30 min) | Significant reduction in overall energy consumption. |

| Energy Transfer | Indirect (vessel → solvent → reactants) | Direct to polar molecules/solvents | More efficient; less energy wasted heating the apparatus. |

| Temperature Control | Slower response, potential for hotspots | Precise and rapid control | Avoids overheating and side reactions, saving energy on purification. |

Process Simplification

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Synthetic Strategies

The synthesis of functionalized oxanones and related pyranones is an area ripe for innovation. While classical methods exist, the development of more atom-economical, stereoselective, and environmentally benign synthetic routes is a key objective for future research.

Current synthetic approaches to related heterocyclic ketones often involve multi-step sequences. For instance, the synthesis of some pyranone derivatives starts from readily available precursors like kojic acid or involves reactions such as the Sonogashira coupling followed by cyclization reactions. nih.govgoogle.com A reported synthesis of 2,2-dimethyltetrahydropyran-4-one, a structurally similar compound, involves steps like the Kucherov reaction and Darzen reaction. google.com

Future efforts will likely focus on the development of catalytic cascade reactions that can construct the oxanone core and introduce desired functionalities in a single operation. For example, the use of copper-catalyzed multi-component reactions has shown promise in the synthesis of complex spirocycles derived from 3-oxetanone, suggesting a potential avenue for the synthesis of highly substituted oxanones. mdpi.com Furthermore, enzymatic and organocatalytic methods are emerging as powerful tools for the asymmetric synthesis of chiral heterocyclic ketones, offering pathways to enantiomerically pure oxanone derivatives. nih.gov The development of novel catalysts and reaction conditions that improve yields, reduce waste, and allow for greater structural diversity will be a significant trend. researchgate.netdoi.org

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Advantages | Potential for 3-(2,2-Dimethylpropanoyl)oxan-4-one |

| Multi-step Synthesis | Well-established, reliable | Provides a baseline for developing more efficient routes. |

| Catalytic Cascade Reactions | High atom economy, reduced steps | Could enable one-pot synthesis from simple precursors. |

| Asymmetric Catalysis | Access to enantiopure compounds | Important for potential biological applications. |

| Flow Chemistry | Improved safety, scalability, and control | Could facilitate large-scale production. |

Exploration of Undiscovered Reactivity Patterns

The reactivity of the this compound scaffold is largely unexplored. The presence of both a ketone and a β-dicarbonyl-like functionality suggests a rich and varied chemical reactivity. Future research will likely focus on systematically investigating the reactions at different sites of the molecule.

The ketone at the 4-position can undergo a wide range of classical ketone reactions, such as reductions, reductive aminations, and additions of various nucleophiles. The methylene (B1212753) group adjacent to the ketone (at the 5-position) and the methine at the 3-position are potentially enolizable, opening up avenues for aldol-type reactions, alkylations, and halogenations. The pivaloyl group at the 3-position may also influence reactivity, potentially undergoing cleavage or rearrangement under certain conditions.

Studies on related 4-pyrones have demonstrated their utility as versatile building blocks in organic synthesis. nih.gov For instance, enamination of 2-methyl-4-pyrones at the methyl group has been used to create highly reactive substrates for conjugate additions and cycloadditions. nih.gov Similar strategies could be applied to the oxanone ring system. The exploration of cycloaddition reactions, ring-opening reactions, and rearrangements will be crucial in unlocking the full synthetic potential of this class of compounds. Understanding how the interplay of the different functional groups governs the regioselectivity and stereoselectivity of these reactions will be a key research focus.

Advanced Computational Studies for Deeper Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern organic chemistry for elucidating reaction mechanisms and predicting chemical properties. nih.govrsc.orgacs.org For a molecule like this compound, where experimental data is scarce, computational studies can provide invaluable predictive insights.

Future research will undoubtedly employ density functional theory (DFT) and other high-level computational methods to investigate various aspects of this molecule. nih.govscifiniti.comtulane.edu These studies can be used to:

Determine the most stable conformation of the molecule and the rotational barriers of the pivaloyl group.

Predict the sites of electrophilic and nucleophilic attack by calculating molecular electrostatic potentials and frontier molecular orbitals.

Elucidate the mechanisms of potential reactions , including the transition state structures and activation energies for different reaction pathways. This can help in optimizing reaction conditions and predicting the formation of specific products. rsc.orgacs.org

Investigate tautomeric equilibria , as seen in related hydroxy-pyranone systems where the relative stability of different tautomers can significantly impact reactivity. scifiniti.com

Simulate spectroscopic properties (e.g., NMR, IR) to aid in the characterization of the compound and its reaction products.

By combining computational predictions with experimental results, a much deeper and more nuanced understanding of the chemical behavior of this compound can be achieved. nih.govnih.gov

Integration of Oxanone Derivatives into New Functional Materials

The incorporation of heterocyclic moieties into polymers and other materials can impart unique and desirable properties. The oxanone scaffold, with its polar ketone and ether functionalities, presents opportunities for the development of new functional materials.

Cyclic ketones, such as cyclohexanone, are known to have interesting solvent properties and can participate in hydrogen bonding. elsevierpure.comlibretexts.orgnih.gov The polarity and potential for intermolecular interactions of oxanone derivatives could be exploited in the design of:

Novel polymers: The oxanone unit could be incorporated as a monomer into polyesters, polyamides, or other polymers. The resulting materials may exhibit enhanced thermal stability, specific solubility characteristics, or the ability to coordinate with metal ions.

Liquid crystals: The rigid heterocyclic core of the oxanone could be a component of new liquid crystalline materials.

Organic electronics: While a direct application is not immediately obvious, modification of the oxanone scaffold with suitable chromophores or redox-active groups could lead to materials with interesting photophysical or electronic properties. Research on conjugated 4-pyrone derivatives has shown their potential as fluorophores. nih.gov

Biomaterials: The oxanone ring is a feature in some natural products, and its derivatives could be explored for their biocompatibility and potential use in drug delivery systems or as scaffolds for tissue engineering. The derivatization of steroidal structures with heterocyclic rings has been shown to be a promising strategy for developing new bioactive compounds. nih.gov Similarly, pyranone derivatives have been investigated for their neuroprotective effects. nih.gov

Future research in this area will involve the synthesis of various oxanone derivatives and the systematic investigation of their physical and material properties. The ability to tune these properties through chemical modification will be a key factor in their successful integration into new technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.